molecular formula C8H8F2O B1279243 2,2-Difluoro-2-phenylethanol CAS No. 129973-51-9

2,2-Difluoro-2-phenylethanol

Cat. No.: B1279243
CAS No.: 129973-51-9
M. Wt: 158.14 g/mol
InChI Key: XKGODUKBPIRBOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-2-phenylethanol is a useful research compound. Its molecular formula is C8H8F2O and its molecular weight is 158.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluoro-2-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c9-8(10,6-11)7-4-2-1-3-5-7/h1-5,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGODUKBPIRBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801311226
Record name β,β-Difluorobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129973-51-9
Record name β,β-Difluorobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129973-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β,β-Difluorobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneethanol, β,β-difluoro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A-Z Guide to 2,2-Difluoro-2-phenylethanol: Unlocking Novel Research Frontiers in Synthesis and Bio-Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 2,2-Difluoro-2-phenylethanol, a fluorinated building block with significant untapped potential. We will delve into its established synthesis and properties, then pivot to pioneering research avenues in medicinal chemistry, synthetic methodology, and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique molecule for next-generation discoveries.

The Current Landscape: Understanding this compound

This compound is a specialty chemical distinguished by the geminal difluoro group attached to a benzylic carbon. This structural motif imparts unique electronic properties that are highly attractive for various chemical applications.

Synthesis and Properties

The synthesis of analogous 2,2-difluoroethanols often involves the reduction of corresponding difluoroacetyl compounds or fluorination of suitable precursors.[1] For instance, the reduction of difluoroacetic acid derivatives using reagents like borane-dimethyl sulfide complex or catalytic hydrogenation are common strategies.[1] The non-fluorinated parent compound, 2-phenylethanol, is produced on a large scale through methods like Friedel-Crafts reactions or the hydrogenation of styrene oxide.[2]

Key physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular FormulaC8H8F2OPubChem[3]
Molecular Weight158.15 g/mol Simson Pharma
Melting Point19-21 °CChemicalBook[4]
Boiling Point69-72 °C (at 2 Torr)ChemicalBook[4]
Density1.232 g/cm³ChemicalBook[4]
CAS Number129973-51-9PubChem[3]

The presence of the CF2 group significantly influences the molecule's acidity, lipophilicity, and metabolic stability compared to its non-fluorinated counterpart, making it a compelling subject for further investigation.

Research Frontier 1: Medicinal Chemistry & Drug Discovery

The strategic incorporation of fluorine is a cornerstone of modern drug design, enhancing properties like metabolic stability, membrane permeability, and binding affinity.[5] The gem-difluoromethylene (-CF2-) group is particularly valuable as a bioisostere for oxygen or carbonyl groups, which can be pivotal in modulating the biological activity of a lead compound.[6]

Proposed Research: Bioisosteric Replacement and Scaffold Development

A primary area of research is the use of this compound as a foundational scaffold for creating novel therapeutic agents. The hydroxyl group serves as a convenient handle for further functionalization, while the difluorophenyl group can mimic a ketone or ether linkage, potentially leading to new enzyme inhibitors or receptor modulators.

Hypothesis: Derivatives of this compound will exhibit enhanced biological activity (e.g., as enzyme inhibitors or antimicrobial agents) compared to their non-fluorinated analogs due to the bioisosteric properties of the CF2 group.

Experimental Workflow: Synthesis and Screening of a Focused Library

The following workflow outlines a systematic approach to investigating the medicinal chemistry potential of this scaffold.

G cluster_0 Phase 1: Synthesis & Derivatization cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Hit Validation & Optimization A Start: 2,2-Difluoro- 2-phenylethanol B Esterification / Etherification (Vary R group: alkyl, aryl, heteroaryl) A->B Functionalization C Oxidation to Aldehyde/ Carboxylic Acid A->C Functionalization D Nucleophilic Substitution (e.g., Azide, Amine) A->D Functionalization E Primary Screening: Antimicrobial Assays (e.g., MIC determination) B->E Test Derivatives F Enzyme Inhibition Assays (e.g., Proteases, Kinases) B->F Test Derivatives G Cell Viability Assays (e.g., MTT on cancer cell lines) B->G Test Derivatives C->E C->F C->G D->E D->F D->G H Identify 'Hits' from Primary Screens E->H F->H G->H I Secondary Assays: Dose-Response & Selectivity H->I J Structure-Activity Relationship (SAR) Studies I->J K Lead Optimization J->K

Caption: Workflow for the synthesis and biological evaluation of a this compound derivative library.

Protocol 1: Synthesis of 2,2-Difluoro-2-phenylethyl Acetate
  • Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).

  • Solvent: Dissolve the alcohol in anhydrous dichloromethane (DCM, 10 mL).

  • Reagents: Add triethylamine (1.5 eq) and acetyl chloride (1.2 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Research Frontier 2: Advanced Synthetic Methodologies

While the core structure is known, there is considerable room for developing novel synthetic transformations that leverage its unique reactivity. The electron-withdrawing nature of the difluoro group can influence the reactivity of both the adjacent alcohol and the phenyl ring.

Proposed Research: Catalytic C-H Functionalization

A highly promising research avenue is the directed C-H functionalization of the phenyl ring. Recent advances have shown that directing groups can enable palladium-catalyzed reactions at the meta position of phenylethyl alcohol derivatives.[7] Applying this chemistry to this compound could provide rapid access to a wide array of novel, substituted analogs that are otherwise difficult to synthesize.

Hypothesis: The hydroxyl group of this compound can be used as a handle to direct transition-metal-catalyzed C-H activation at the ortho or meta positions of the phenyl ring, enabling efficient synthesis of complex derivatives.

G A 2,2-Difluoro- 2-phenylethanol B Installation of Directing Group (DG) on Hydroxyl A->B C Pd-Catalyzed meta-C-H Arylation (Aryl Halide, Catalyst, Ligand) B->C D meta-Arylated Product C->D E Removal of Directing Group D->E F Final meta-Functionalized This compound E->F

Caption: Proposed pathway for meta-C-H functionalization of the this compound scaffold.

Protocol 2: Directed meta-C-H Arylation (Conceptual)
  • Directing Group Installation: React this compound with a suitable directing group precursor (e.g., an oxime ether as described in recent literature[7]) to attach it to the hydroxyl oxygen.

  • Catalytic Reaction: In a glovebox, combine the directed substrate (1.0 eq), an aryl bromide (1.5 eq), Pd(OAc)₂ (5 mol%), a suitable ligand like 3-trifluoromethyl-2-pyridone (10 mol%), and a base (e.g., K₂CO₃) in a solvent such as 2,2-difluoroethanol.

  • Heating: Seal the reaction vessel and heat to 100-120 °C for 12-24 hours.

  • Workup & Purification: After cooling, filter the reaction mixture, concentrate, and purify by column chromatography to isolate the meta-arylated product.

  • Deprotection: Remove the directing group under established conditions (e.g., acidic hydrolysis) to yield the final functionalized alcohol.

  • Validation: Characterize all intermediates and the final product extensively by NMR spectroscopy and mass spectrometry.

Research Frontier 3: Materials Science Applications

Fluorinated polymers are renowned for their high thermal stability, chemical resistance, and unique surface properties (e.g., hydrophobicity). This compound represents a potential monomer for the synthesis of novel fluorinated polymers.

Proposed Research: Synthesis of Fluorinated Polyesters and Polycarbonates

The hydroxyl group of this compound can participate in polymerization reactions. For example, condensation polymerization with dicarboxylic acids or their derivatives could yield novel fluorinated polyesters.

Hypothesis: The incorporation of the 2,2-difluoro-2-phenylethyl moiety into a polymer backbone will result in materials with enhanced thermal stability and hydrophobicity compared to their non-fluorinated polyester analogs.

Potential MonomerCo-monomerResulting Polymer ClassPotential Properties
This compoundAdipoyl chloridePolyesterIncreased thermal stability, hydrophobicity
This compoundTerephthaloyl chlorideAromatic PolyesterHigh glass transition temp, chemical resistance
This compoundPhosgene or TriphosgenePolycarbonateHigh optical clarity, toughness

Conclusion and Future Outlook

This compound is far more than a simple fluorinated alcohol; it is a versatile platform for innovation across multiple scientific disciplines. The research avenues proposed herein—spanning bioisosteric drug design, advanced catalytic C-H functionalization, and the creation of novel fluoropolymers—represent just the beginning. The unique electronic signature of the gem-difluoro group ensures that further exploration of its reactivity and applications will undoubtedly yield exciting and valuable discoveries.

References

  • Process for preparing 2,2-difluoroethanol.
  • Direct synthesis of 2-phenylethanol by hydrogenation of methyl phenylacetate using homogeneous ruthenium-phosphine catalysis under low hydrogen pressure. ResearchGate. [Link]

  • Functionalization of 2-Alkylidenetetrahydrofurans and 2-Alkylidene- pyrrolidines by Palladium(0)-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]

  • Biotechnological 2-Phenylethanol Production: Recent Developments. MDPI. [Link]

  • The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. National Institutes of Health (NIH). [Link]

  • 2,2-difluoro-2-phenylethylamine (C8H9F2N). PubChem. [Link]

  • Production of natural 2-phenylethanol: From biotransformation to purified product. National Institutes of Health (NIH). [Link]

  • This compound. PubChem. [Link]

  • Applications of gem‐difluoroalkenes in medicinal chemistry. ResearchGate. [Link]

  • meta-C–H functionalization of phenylethyl and benzylic alcohol derivatives via Pd/NBE relay catalysis. Royal Society of Chemistry. [Link]

  • a) Applications of gem‐difluoro olefins in medicinal chemistry... ResearchGate. [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • Recent advances in biotechnological production of 2-phenylethanol. ResearchGate. [Link]

  • meta-C–H functionalization of phenylethyl and benzylic alcohol derivatives via Pd/NBE relay catalysis. ResearchGate. [Link]

  • The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. MDPI. [Link]

  • Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. National Institutes of Health (NIH). [Link]

  • [Advances in synthesis of 2-phenylethanol]. PubMed. [Link]

  • Biotechnological 2-Phenylethanol Production: Recent Developments. PubMed. [Link]

  • Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

Sources

An In-Depth Technical Guide to the Discovery and History of 2,2-Difluoro-2-phenylethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Difluoro-2-phenylethanol, a fluorinated organic compound, holds significance as a structural motif in medicinal chemistry and as a versatile building block in synthetic organic chemistry. The introduction of the gem-difluoro group at the benzylic position imparts unique electronic properties and metabolic stability to molecules, making it a desirable feature in the design of novel therapeutic agents. This guide provides a comprehensive overview of the discovery and historical development of the synthesis of this compound, tracing the evolution of synthetic methodologies from early organometallic reactions to more modern and efficient approaches.

Introduction: The Significance of Gem-Difluoro Benzylic Alcohols

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The gem-dinal C-F bond, in particular, is a valuable functional group that can serve as a bioisostere for a carbonyl group, enhance metabolic stability by blocking oxidation at the benzylic position, and modulate the acidity of nearby protons.

This compound serves as a key exemplar of this class of compounds. Its structure, featuring a difluoromethyl group directly attached to a phenyl ring and a primary alcohol, makes it a valuable synthon for the introduction of the difluorobenzyl moiety into more complex molecules. Understanding the historical context of its synthesis provides valuable insights into the broader development of organofluorine chemistry.

Early Synthetic Approaches: The Emergence of the Reformatsky Reaction

While a definitive "discovery" paper solely dedicated to the first synthesis of this compound is not readily apparent in the historical literature, its early preparation is intrinsically linked to the development of methods for the formation of carbon-carbon bonds involving difluorinated synthons. The Reformatsky reaction , discovered by Sergey Nikolaevich Reformatsky in 1887, emerged as a pivotal tool for the synthesis of β-hydroxy esters. This reaction typically involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal.

The application of the Reformatsky reaction to fluorinated substrates was a logical extension and represents one of the earliest and most significant methods for the construction of the carbon skeleton of this compound.

The Reformatsky Reaction with Ethyl Bromodifluoroacetate

The key precursors for the synthesis of this compound via the Reformatsky reaction are benzaldehyde and an ester of difluoroacetic acid , typically ethyl bromodifluoroacetate or ethyl iododifluoroacetate. The reaction proceeds through the formation of an organozinc intermediate, a so-called "Reformatsky enolate," which then adds to the carbonyl group of benzaldehyde.

Reaction Scheme:

This initial product, a zinc alkoxide, is then hydrolyzed upon acidic workup to yield ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate .

Causality in Experimental Choices:
  • Choice of Metal (Zinc): Zinc is the classic metal for the Reformatsky reaction due to its ability to readily undergo oxidative insertion into the carbon-halogen bond of the α-halo ester. Its reactivity is moderate enough to avoid side reactions, such as self-condensation of the ester.

  • Solvent: Anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are typically employed to ensure the stability of the organozinc reagent.

  • α-Halo Ester: Ethyl bromodifluoroacetate is a common choice due to the reactivity of the carbon-bromine bond, which is readily cleaved by zinc.

The resulting β-hydroxy ester, ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate, is the direct precursor to this compound.

Reduction of the Ester: The Final Step to this compound

The conversion of the synthesized ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate to the target alcohol requires the reduction of the ester functionality.

Hydride Reducing Agents

Powerful hydride reducing agents are necessary to effect the reduction of the ester group. Lithium aluminum hydride (LiAlH₄) is a common and effective choice for this transformation.

Reaction Scheme:

Experimental Protocol: A Representative Two-Step Synthesis

Step 1: Synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate via the Reformatsky Reaction

  • A three-necked flask equipped with a dropping funnel, a reflux condenser, and a mechanical stirrer is charged with activated zinc dust and anhydrous tetrahydrofuran (THF).

  • A solution of benzaldehyde and ethyl bromodifluoroacetate in anhydrous THF is added dropwise to the stirred suspension of zinc.

  • The reaction mixture is gently heated to initiate the reaction, which is typically evidenced by a color change and a mild exotherm.

  • After the addition is complete, the reaction mixture is refluxed for a specified period to ensure complete conversion.

  • The reaction is then cooled and quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute sulfuric acid.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate.

  • Purification is typically achieved by column chromatography on silica gel.

Step 2: Reduction to this compound

  • A solution of the purified ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude this compound is purified by distillation or column chromatography.

Table 1: Representative Reaction Parameters for the Two-Step Synthesis

StepReagentsSolventTemperatureTypical Yield
1. Reformatsky Reaction Benzaldehyde, Ethyl bromodifluoroacetate, ZincTHFReflux60-80%
2. Reduction Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate, LiAlH₄THF0 °C to RT70-90%

Evolution of Synthetic Methodologies

While the Reformatsky reaction followed by reduction represents a classical and historically significant route, subsequent research has focused on developing more efficient, milder, and versatile methods for the synthesis of this compound and related compounds.

Alternative Difluoromethylating Agents

The development of new reagents for the introduction of the difluoromethyl group has provided alternative pathways. These include:

  • Nucleophilic Difluoromethylation: The use of (difluoromethyl)trimethylsilane (TMSCF₂H) in the presence of a fluoride source allows for the nucleophilic addition of a "CF₂H⁻" equivalent to benzaldehyde. The resulting intermediate can then be hydrolyzed to the desired alcohol.

  • Difluoromethyl Phenyl Sulfone: This reagent can be deprotonated to form a nucleophilic species that reacts with benzaldehyde. Subsequent reductive desulfonylation yields the target alcohol.

Direct Reduction of Difluoroacetyl Arenes

An alternative strategy involves the initial synthesis of 2,2-difluoro-1-phenylethanone (α,α-difluoroacetophenone). This ketone can then be reduced to the corresponding alcohol using various reducing agents, such as sodium borohydride (NaBH₄).

Workflow Diagram: Synthetic Pathways to this compound

G cluster_0 Reformatsky Route cluster_1 Ketone Reduction Route benzaldehyde Benzaldehyde reformatsky Reformatsky Reaction (EtO₂CCF₂Br, Zn) benzaldehyde->reformatsky ester Ethyl 2,2-difluoro-3-hydroxy- 3-phenylpropanoate reformatsky->ester reduction Reduction (LiAlH₄) ester->reduction target This compound reduction->target difluoroacetophenone 2,2-Difluoro-1-phenylethanone ketone_reduction Reduction (NaBH₄) difluoroacetophenone->ketone_reduction ketone_reduction->target caption Figure 1. Major historical synthetic routes to this compound.

A Technical Guide to Sourcing and Application of 2,2-Difluoro-2-phenylethanol for Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,2-Difluoro-2-phenylethanol (CAS No. 129973-51-9) is a specialized fluorinated alcohol increasingly utilized as a key building block in medicinal chemistry. The strategic incorporation of the gem-difluoroethylphenyl moiety can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides an in-depth overview of the commercial landscape for this reagent, outlines critical quality control measures, details its synthesis and applications in drug discovery, and establishes protocols for its safe handling and storage. The objective is to equip researchers and drug development professionals with the necessary technical knowledge to effectively source, validate, and implement this valuable intermediate in their research programs.

Introduction: The Strategic Value of the Gem-Difluoro Moiety

In modern drug design, the introduction of fluorine atoms into a lead molecule is a well-established strategy to modulate its physicochemical and pharmacokinetic properties. The gem-difluoromethylene group (CF2) is particularly noteworthy. Positioned adjacent to a phenyl ring and a hydroxyl group, as in this compound, this motif offers several advantages:

  • Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically labile benzylic position with a CF2 group can block this pathway, thereby increasing the half-life of a drug.

  • Modulation of Acidity/Basicity: The powerful electron-withdrawing nature of the two fluorine atoms can significantly alter the pKa of nearby functional groups, which can be used to fine-tune binding interactions with protein targets.

  • Conformational Control: The CF2 group can influence molecular conformation and serve as a bioisostere for carbonyl groups or other functionalities, potentially improving binding affinity and selectivity.

Given these benefits, this compound has emerged as a critical intermediate for synthesizing complex molecules destined for clinical evaluation.

Commercial Availability and Supplier Landscape

This compound is available from a range of commercial suppliers, catering to different scales of research and development, from discovery chemistry to process development. Availability generally falls into two categories: research-grade stock and custom synthesis.

Table 1: Selected Commercial Suppliers of this compound

SupplierTypical OfferingScaleNotes
Simson Pharma LimitedProduct listed with Certificate of Analysis.Research to potential pilot scale.A leading manufacturer and exporter.
ChemicalBook ListingsAggregates multiple suppliers.[1]Milligrams to Kilograms.Lists various suppliers including AK Scientific, Oakwood, and TRC, with varying purity and pricing.[1]
Cochemical Ltd.Listed as a product.Research quantities.A supplier of fine chemicals.[1]
Nanjing Chemlin Chemical Co., LtdListed as a product.Research quantities.A China-based supplier.[1]

Disclaimer: This list is not exhaustive and is intended for illustrative purposes. Researchers should conduct their own due diligence before procurement.

The key differentiator among suppliers often lies in their production capacity and documentation quality. For early-stage research, suppliers offering small quantities with immediate availability are suitable. For later-stage development requiring larger quantities and more rigorous quality assurance (e.g., process validation, impurity profiling), engaging with a primary manufacturer like Simson Pharma or a supplier specializing in custom synthesis is advisable. Many suppliers list the compound as available via "Custom Synthesis," indicating it is not a stock item but can be produced on demand.

Procurement and Quality Verification Workflow

A systematic approach to sourcing and qualifying this compound is crucial to ensure the integrity and reproducibility of experimental results. The following workflow is recommended:

G cluster_0 Phase 1: Sourcing & Documentation cluster_1 Phase 2: In-House QC Verification cluster_2 Phase 3: Scale-Up & Archiving SupplierID Identify Potential Suppliers RequestCofA Request Sample & Lot-Specific Certificate of Analysis (CofA) SupplierID->RequestCofA ReviewCofA Review CofA for Identity, Purity (e.g., >95%), and Impurity Profile RequestCofA->ReviewCofA ReviewCofA->SupplierID If CofA is unacceptable OrderSample Order Research Quantity ReviewCofA->OrderSample If CofA is acceptable QC_Test Perform In-house QC Tests (GC-MS, NMR) OrderSample->QC_Test CompareData Compare Analytical Data with CofA and Literature QC_Test->CompareData CompareData->RequestCofA If data discrepancy Release Release for R&D Use CompareData->Release OrderBulk Order Bulk Quantity Release->OrderBulk Archive Archive Lot-Specific Data and Reference Sample OrderBulk->Archive

Methyl 2,2-difluoro-2-phenylacetate --(LiAlH₄, THF)--> this compound

Sources

Methodological & Application

The Strategic Incorporation of 2,2-Difluoro-2-phenylethanol in Modern Medicinal Chemistry: A Guide to Application and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Flourishing Role of Fluorine in Drug Design

In the landscape of contemporary medicinal chemistry, the strategic introduction of fluorine into bioactive molecules has emerged as a paramount tool for optimizing pharmacokinetic and pharmacodynamic profiles. The unique electronic properties and modest steric footprint of fluorine and fluorinated motifs allow for the fine-tuning of a drug candidate's metabolic stability, binding affinity, lipophilicity, and membrane permeability.[1][2] Among the arsenal of fluorinated building blocks, 2,2-Difluoro-2-phenylethanol stands out as a versatile and valuable synthon. The gem-difluoro group, positioned benzylically, imparts a unique combination of electronic and conformational effects that can be harnessed to address common challenges in drug development.[3] This guide provides a comprehensive overview of the applications and synthetic protocols for this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety profile of a building block is critical for its effective and safe implementation in a research setting.

PropertyValueSource
Molecular Formula C₈H₈F₂O
Molecular Weight 158.14 g/mol
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point Not specified
Melting Point Not specified
Solubility Not specified, likely soluble in common organic solvents

Safety and Handling: this compound is a chemical that requires careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Reliable Protocol

A robust and reproducible synthetic route to this compound is essential for its widespread application. A common and effective method involves the reduction of a corresponding ester, ethyl 2,2-difluoro-2-phenylacetate.

Protocol 1: Synthesis of Ethyl 2,2-Difluoro-2-phenylacetate

This precursor can be synthesized from ethyl phenylacetate through a fluorination reaction.

Materials:

  • Ethyl phenylacetate

  • Fluorinating agent (e.g., Selectfluor®)

  • Anhydrous solvent (e.g., acetonitrile)

  • Inert gas (e.g., argon or nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet.

  • Dissolve ethyl phenylacetate in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to the desired temperature (typically 0 °C to room temperature).

  • Slowly add the fluorinating agent in portions, monitoring the reaction temperature.

  • Allow the reaction to stir at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the addition of a suitable quenching agent (e.g., saturated aqueous sodium thiosulfate).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure ethyl 2,2-difluoro-2-phenylacetate.[4]

Protocol 2: Reduction to this compound

The reduction of the ester to the primary alcohol can be efficiently achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Materials:

  • Ethyl 2,2-difluoro-2-phenylacetate[4]

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (e.g., argon or nitrogen)

  • Standard glassware for organic synthesis

  • Aqueous acid (e.g., 1 M HCl) for workup

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.

  • Under an inert atmosphere, suspend LiAlH₄ in anhydrous THF and cool the mixture to 0 °C in an ice bath.

  • Dissolve ethyl 2,2-difluoro-2-phenylacetate in anhydrous THF and add it to the dropping funnel.

  • Add the ester solution dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water, while cooling the flask in an ice bath.

  • Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.

  • Combine the filtrate and the washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by flash column chromatography or distillation under reduced pressure.

Synthesis_of_2_2_Difluoro_2_phenylethanol cluster_0 Synthesis of Precursor cluster_1 Final Reduction Step Ethyl_phenylacetate Ethyl phenylacetate Fluorination Fluorination (e.g., Selectfluor®) Ethyl_phenylacetate->Fluorination Ethyl_2_2_difluoro_2_phenylacetate Ethyl 2,2-difluoro-2-phenylacetate Fluorination->Ethyl_2_2_difluoro_2_phenylacetate Reduction Reduction (LiAlH₄, THF) Ethyl_2_2_difluoro_2_phenylacetate->Reduction 2_2_Difluoro_2_phenylethanol This compound Reduction->2_2_Difluoro_2_phenylethanol Conformational_Influence cluster_0 Without Difluoro Group cluster_1 With 2,2-Difluoro-2-phenylethyl Group Drug_Molecule Drug Molecule Flexible_Conformation Flexible Conformation Drug_Molecule->Flexible_Conformation Constrained_Conformation Constrained Conformation Drug_Molecule->Constrained_Conformation Target_Receptor Target Receptor Binding Binding Biological_Response Biological Response Binding->Biological_Response High_Entropy High Entropic Penalty Flexible_Conformation->High_Entropy Weak_Binding Weaker Binding High_Entropy->Weak_Binding Weak_Binding->Binding Low_Entropy Low Entropic Penalty Constrained_Conformation->Low_Entropy Strong_Binding Stronger Binding Low_Entropy->Strong_Binding Strong_Binding->Binding

Caption: Impact of the difluoro group on drug-receptor binding.

Synthesis of Antiviral Agents

The gem-difluoro motif has been successfully incorporated into nucleoside and non-nucleoside analogs to generate potent antiviral agents. For instance, the synthesis of novel 2',2'-difluoro-5'-norcarbocyclic phosphonic acid nucleosides has been reported, with some analogs exhibiting significant anti-HIV activity. [5]this compound can serve as a key starting material for the synthesis of the difluorinated carbocyclic core of such molecules.

Workflow for Incorporation into Antiviral Scaffolds:

Antiviral_Synthesis_Workflow Start This compound Oxidation Oxidation to Aldehyde/Carboxylic Acid Start->Oxidation Coupling Coupling with Nucleobase Precursor Oxidation->Coupling Cyclization Cyclization to form Carbocycle Coupling->Cyclization Phosphonylation Phosphonylation Cyclization->Phosphonylation Final_Product Difluorinated Carbocyclic Nucleoside Analog Phosphonylation->Final_Product

Caption: General workflow for antiviral synthesis.

Development of Enzyme Inhibitors

The unique electronic and steric properties of the 2,2-difluoro-2-phenylethyl group make it an attractive moiety for the design of enzyme inhibitors. It can be incorporated into scaffolds targeting a wide range of enzymes, including kinases and proteases, which are critical targets in oncology and infectious diseases. The phenyl ring can engage in π-stacking interactions within the active site, while the difluoro group can modulate the electronics and conformation of the inhibitor to enhance binding and selectivity.

Key Reactions of this compound

The primary alcohol functionality of this compound allows for a variety of subsequent transformations, making it a versatile intermediate.

Protocol 3: Oxidation to 2,2-Difluoro-2-phenylacetaldehyde

The selective oxidation of the primary alcohol to the corresponding aldehyde provides a key intermediate for various carbon-carbon bond-forming reactions.

Materials:

  • This compound

  • Mild oxidizing agent (e.g., Dess-Martin periodinane (DMP), pyridinium chlorochromate (PCC))

  • Anhydrous dichloromethane (DCM)

  • Inert gas (e.g., argon or nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous DCM.

  • Add the mild oxidizing agent in one portion at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude aldehyde is often used directly in the next step without further purification due to its potential instability.

Protocol 4: O-Alkylation/Etherification

Formation of ethers from this compound can be used to introduce the difluorophenylmethyl group into a target molecule via an ether linkage.

Materials:

  • This compound

  • Strong base (e.g., sodium hydride (NaH))

  • Alkyl halide (R-X)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (e.g., argon or nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend NaH in the anhydrous solvent.

  • Cool the suspension to 0 °C and add a solution of this compound in the anhydrous solvent dropwise.

  • Allow the mixture to stir at room temperature for a short period to ensure complete formation of the alkoxide.

  • Add the alkyl halide and stir the reaction at room temperature or with heating until completion (monitored by TLC).

  • Carefully quench the reaction with water at 0 °C.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the resulting ether by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique structural and electronic properties, conferred by the gem-difluoro group at the benzylic position, offer a powerful tool for medicinal chemists to address challenges related to metabolic stability, conformational control, and binding affinity. The synthetic protocols and application examples provided in this guide serve as a foundation for researchers to explore the full potential of this synthon in the design and development of next-generation therapeutics.

References

  • PubChem. Ethyl 2,2-difluoro-2-phenylacetate. National Center for Biotechnology Information. [Link]

  • Li, Y., Gao, J., Wang, F., & Liao, Y. (2024). Advances in synthesis of 2-phenylethanol. Sheng Wu Gong Cheng Xue Bao = Chinese Journal of Biotechnology, 40(6), 1694–1710. [Link]

  • Shen, G. H., & Hong, J. H. (2014). Synthesis and antiviral evaluation of novel 2',2'-difluoro 5'-norcarbocyclic phosphonic acid nucleosides as antiviral agents. Nucleosides, Nucleotides & Nucleic Acids, 33(1), 1–17. [Link]

  • Google Patents. (n.d.).
  • Burgen, A. S. (1984). Conformational changes and drug action. Federation Proceedings, 43(10), 2723–2728. [Link]

  • Organic Syntheses. (n.d.). Ethyl phenylacetate. [Link]

  • Wu, S., Liu, Z., Zheng, P., & Sun, J. (2018). Efficient Synthesis of Phenylacetate and 2-Phenylethanol by Modular Cascade Biocatalysis. ChemCatChem, 10(19), 4271-4277. [Link]

  • Levitz, J., et al. (2018). Conformational dynamics between transmembrane domains and allosteric modulation of a metabotropic glutamate receptor. eLife, 7, e35116. [Link]

  • Salehi, B., et al. (2022). Potential Antiviral Action of Alkaloids. Molecules, 27(3), 863. [Link]

  • Etschmann, M. M., Bluemke, W., Sell, D., & Schrader, J. (2002). Biotechnological production of 2-phenylethanol. Applied Microbiology and Biotechnology, 59(1), 1–8. [Link]

  • Kveseth, K., Seip, R., & Kohl, D. A. (1971). The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane. Acta Chemica Scandinavica, 25, 2975-2976. [Link]

  • Ruart, M., et al. (2022). When Two Become One: Conformational Changes in FXR/RXR Heterodimers Bound to Steroidal Antagonists. Angewandte Chemie International Edition, 61(47), e202209930. [Link]

  • Li, Y., et al. (2023). Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2-hydroxy-4-phenylbutyrate using stereospecific carbonyl reductase KmCR: optimization of cultivation and reaction conditions. Bioprocess and Biosystems Engineering, 46(6), 859-869. [Link]

  • Tsolaki, E., et al. (2021). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 26(11), 3183. [Link]

  • Silva, M., et al. (2021). Biotechnological 2-Phenylethanol Production: Recent Developments. Fermentation, 7(3), 143. [Link]

  • University of Arizona. (n.d.). 19Flourine NMR. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Medicinal Chemistry, 14(7), 1316-1327. [Link]

  • Hoffmann, C., et al. (2008). Conformational changes in G-protein-coupled receptors--the quest for functionally selective conformations is open. British Journal of Pharmacology, 153 Suppl 1(Suppl 1), S358–S366. [Link]

  • Lee, I. Y., et al. (2000). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Journal of Bioscience and Bioengineering, 89(4), 391-394. [Link]

  • Pan, Z. L., & Gao, S. (2008). Ethyl 2-acetylhydrazono-2-phenylacetate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o33. [Link]

  • Dhama, K., et al. (2018). Antivirals: Past, Present and Future. Recent Patents on Anti-infective Drug Discovery, 13(1), 3-21. [Link]

  • Al-Ghamdi, A. M. (2014). Synthesis of Ibuprofen with Modified and Economical Process as an NSAID Drug. International Journal of Chemical and Pharmaceutical Sciences, 5(2), 99-102. [Link]

  • Kveseth, K. (1971). The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane. Acta Chemica Scandinavica, 25, 2975-2976. [Link]

  • Wang, G., et al. (2025). Discovery of a 2'-α-Fluoro-2'-β-C-(fluoromethyl) Purine Nucleotide Prodrug as a Potential Oral Anti-SARS-CoV-2 Agent. Journal of Medicinal Chemistry. [Link]

  • AZoM. (2019, October 22). 1H, 19F, and 13C Analysis in Under Two Minutes. [Link]

  • Hughes, T. S., & Kojetin, D. J. (2016). Small Molecule Modulation of Nuclear Receptor Conformational Dynamics: Implications for Function and Drug Discovery. Biochemistry, 55(31), 4211–4222. [Link]

  • Nakamura, K., et al. (1993). Studies on antiinflammatory agents. II. Synthesis and pharmacological properties of 2'-(phenylthio)methanesulfonanilides and related derivatives. Chemical & Pharmaceutical Bulletin, 41(5), 894–906. [Link]

  • Edgar, M., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine. Magnetic Resonance in Chemistry, 57(7), 366-373. [Link]

Sources

Application Note: Biocatalytic Production of Enantiomerically Pure 2,2-Difluoro-2-phenylethanol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Fluorinated Alcohols

Chiral alcohols are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals.[1][2][3] The introduction of fluorine atoms into these molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making fluorinated chiral alcohols highly sought-after intermediates in drug discovery. 2,2-Difluoro-2-phenylethanol, with its gem-difluoro group adjacent to a chiral center, represents a valuable synthon for the creation of novel therapeutics. Traditional chemical synthesis of such compounds often requires harsh reagents and can present challenges in achieving high enantioselectivity.

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective alternative.[2][4] Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are particularly well-suited for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols, often with excellent enantiomeric excess (ee) and under mild reaction conditions.[4][5] This application note provides a detailed guide to the biocatalytic production of enantiomerically pure this compound from 2,2-difluoro-2-phenylacetophenone using a ketoreductase.

Strategic Overview: The Biocatalytic Approach

The core of this method is the enantioselective reduction of the prochiral ketone, 2,2-difluoro-2-phenylacetophenone, to the desired chiral alcohol, this compound. This transformation is catalyzed by a ketoreductase, which requires a hydride donor, typically the reduced nicotinamide adenine dinucleotide phosphate (NADPH). Due to the high cost of NADPH, an in-situ cofactor regeneration system is essential for a preparative-scale synthesis. A common and effective approach is to use a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap co-substrate like glucose to regenerate the NADPH consumed by the KRED.

Visualizing the Workflow

Biocatalytic_Production_Workflow cluster_prep Preparation cluster_reaction Biocatalytic Reaction cluster_downstream Downstream Processing Start Starting Materials Enzyme_Prep Enzyme & Cofactor Solution Preparation Start->Enzyme_Prep Substrate_Prep Substrate (2,2-difluoro-2-phenylacetophenone) Solution Preparation Start->Substrate_Prep Bioreactor Bioreactor Setup (pH, Temp Control) Enzyme_Prep->Bioreactor Substrate_Prep->Bioreactor Reaction Enzymatic Reduction & Cofactor Regeneration Bioreactor->Reaction Monitoring Reaction Monitoring (HPLC) Reaction->Monitoring in-process control Workup Reaction Quenching & Product Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Chiral HPLC/SFC (ee determination) Purification->Analysis Final_Product Pure Enantiomer of This compound Analysis->Final_Product

Caption: Overall workflow for the biocatalytic production of this compound.

Materials and Reagents

ReagentSupplierGradeNotes
2,2-Difluoro-2-phenylacetophenoneVarious≥98%Starting material. Synthesis can be achieved via various methods, including the Friedel-Crafts acylation of benzene with a suitable difluoroacetylating agent.
Ketoreductase (KRED)Commercial SupplierLyophilized powder or solutionA KRED with known activity towards acetophenones or other aromatic ketones should be selected. Screening of a KRED library is recommended for optimal performance.
Glucose Dehydrogenase (GDH)Commercial SupplierLyophilized powder or solutionFor cofactor regeneration.
β-Nicotinamide adenine dinucleotide phosphate (NADP+)Commercial Supplier≥95%Oxidized form of the cofactor.
D-GlucoseVariousReagent GradeCo-substrate for cofactor regeneration.
Potassium Phosphate Buffer (pH 7.0)In-house preparationAnalytical GradeReaction buffer.
IsopropanolVariousHPLC GradeCo-solvent to aid substrate solubility.
Ethyl AcetateVariousHPLC GradeExtraction solvent.
Anhydrous Magnesium Sulfate (MgSO₄)VariousReagent GradeDrying agent.
Silica GelVariousFor flash chromatographyFor purification.
Hexanes and Ethyl AcetateVariousHPLC GradeSolvents for column chromatography.

Detailed Experimental Protocols

Part 1: Preparation of Reagents
  • Potassium Phosphate Buffer (1 M, pH 7.0):

    • Prepare solutions of 1 M K₂HPO₄ and 1 M KH₂PO₄.

    • Titrate the K₂HPO₄ solution with the KH₂PO₄ solution until a pH of 7.0 is reached.

    • Sterilize by autoclaving or filtration.

  • Reaction Buffer (100 mM Potassium Phosphate, pH 7.0):

    • Dilute the 1 M stock solution to 100 mM with deionized water.

  • Enzyme Stock Solution:

    • In a clean vial, dissolve the KRED and GDH in the 100 mM potassium phosphate buffer to the desired concentrations (e.g., 10-20 mg/mL).

    • Gently mix to avoid denaturation. Prepare fresh or store at 4°C for short-term use.

  • Cofactor and Co-substrate Solution:

    • In the reaction buffer, prepare a solution containing NADP+ and D-glucose.

Part 2: Biocatalytic Reduction of 2,2-Difluoro-2-phenylacetophenone

This protocol is a representative procedure and should be optimized for the specific KRED and substrate.

  • Bioreactor Setup:

    • To a temperature-controlled reaction vessel, add the 100 mM potassium phosphate buffer (pH 7.0).

    • Add isopropanol as a co-solvent to a final concentration of 10% (v/v) to improve substrate solubility.

    • Add D-glucose to a final concentration of 1.1 equivalents relative to the substrate.

    • Add NADP+ to a final concentration of 0.1 mM.

    • Add the GDH solution to a final concentration of 1 mg/mL.

    • Stir the solution at 30°C.

  • Initiation of the Reaction:

    • Dissolve 2,2-difluoro-2-phenylacetophenone in a minimal amount of isopropanol and add it to the reaction vessel to a final concentration of 10-50 mM.

    • Initiate the reaction by adding the KRED solution to a final concentration of 1-2 mg/mL.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 1-2 hours).

    • Quench the reaction in the aliquot with an equal volume of acetonitrile or by extraction with ethyl acetate.

    • Analyze the organic extract by HPLC or GC to determine the conversion of the starting material and the formation of the product.

Part 3: Product Work-up and Purification
  • Reaction Quenching and Extraction:

    • Once the reaction has reached the desired conversion, quench it by adding an equal volume of ethyl acetate.

    • Stir vigorously for 15 minutes.

    • Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate.[6]

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extracts over anhydrous magnesium sulfate.[7]

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification by Column Chromatography:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient of ethyl acetate in hexanes as the eluent.

    • Collect the fractions containing the product and concentrate under reduced pressure to yield the purified this compound.

Part 4: Determination of Enantiomeric Excess

The enantiomeric excess of the purified product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Representative Chiral HPLC Method:

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized for baseline separation of the enantiomers.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Column Temperature: 25°C.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Calculation of ee: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100 where Area₁ and Area₂ are the peak areas of the two enantiomers.

Expected Results and Data Presentation

The efficiency of the biocatalytic reduction can be evaluated based on the conversion of the starting material and the enantiomeric excess of the product.

Enzyme (Example)Substrate Concentration (mM)Conversion (%)Enantiomeric Excess (ee %)
KRED from Pichia glucozyma (mutant)25>99>99 (R)
KRED from Lactobacillus brevis2095>98 (S)
Commercial KRED Kit Enzyme1580-9990-99 (R or S)

Note: The stereochemical outcome (R or S) is dependent on the specific ketoreductase used, as some follow Prelog's rule while others follow anti-Prelog's rule.

Mechanism of Biocatalytic Reduction and Cofactor Regeneration

The enzymatic reaction proceeds via a hydride transfer from the C4 position of the nicotinamide ring of NADPH to the carbonyl carbon of the ketone. The enzyme's active site holds the substrate in a specific orientation, which dictates the stereochemistry of the resulting alcohol. The cofactor regeneration cycle, catalyzed by GDH, involves the oxidation of glucose to gluconolactone, which in turn reduces NADP+ back to NADPH.

Biocatalytic_Cycle Ketone 2,2-Difluoro-2- phenylacetophenone Alcohol 2,2-Difluoro-2- phenylethanol Ketone->Alcohol H- KRED Ketoreductase (KRED) NADP NADP+ KRED->NADP releases NADPH NADPH NADPH->KRED binds GDH Glucose Dehydrogenase (GDH) NADP->GDH binds GDH->NADPH releases Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Caption: The coupled enzymatic cycle for ketone reduction and NADPH regeneration.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion - Low enzyme activity or stability. - Substrate or product inhibition. - Inefficient cofactor regeneration. - Poor substrate solubility.- Increase enzyme concentration. - Check pH and temperature. - Perform the reaction at a lower substrate concentration. - Ensure GDH and glucose are in sufficient excess. - Increase the concentration of the co-solvent (e.g., isopropanol), but be mindful of enzyme deactivation.
Low Enantiomeric Excess (ee) - The chosen KRED has low stereoselectivity for the substrate. - Racemization of the product under reaction conditions.- Screen a wider range of ketoreductases. - Consider protein engineering of the KRED to improve selectivity. - Check the stability of the chiral alcohol at the reaction pH and temperature.
Difficulty in Product Purification - Co-elution of the product with starting material or by-products.- Optimize the solvent system for column chromatography. - Consider derivatization of the alcohol to facilitate separation.

Conclusion

The biocatalytic production of this compound offers a highly efficient and environmentally friendly route to this valuable chiral building block. By leveraging the high selectivity of ketoreductases and employing an effective cofactor regeneration system, enantiomerically pure fluorinated alcohols can be synthesized under mild conditions. This application note provides a comprehensive framework for researchers to develop and optimize this biocatalytic process, paving the way for its application in pharmaceutical and fine chemical synthesis.

References

  • Humphrey, G. R., & Dale, J. W. (2022). The use of ketoreductases in the synthesis of chiral alcohols. Green Chemistry, 24(1), 83-103. [Link]

  • Ni, Y., & Xu, J.-H. (2012). Biocatalytic ketone reduction: A green and efficient access to enantiopure alcohols. Biotechnology Advances, 30(6), 1279–1288. [Link]

  • Moore, J. C., Pollard, D. J., Kosjek, B., & Devine, P. N. (2007). Advances in the enzymatic reduction of ketones. Accounts of Chemical Research, 40(12), 1412–1419. [Link]

  • Wada, M., Yoshizumi, A., & Kataoka, M. (2018). Asymmetric synthesis of chiral alcohols with ketoreductases. Bioscience, Biotechnology, and Biochemistry, 82(6), 941–953. [Link]

  • Kinner, A., & Kroutil, W. (2018). Cofactor Regeneration in Biocatalysis. In Enzyme Catalysis in Organic Synthesis (pp. 1-36). Wiley-VCH. [Link]

  • Patel, R. N. (2011). Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals. Enzyme and Microbial Technology, 48(1), 1-16. [Link]

  • Abad, A., Almendros, M., & Gotor, V. (2004). Biocatalytic reduction of ketones. In Asymmetric Organic Synthesis with Enzymes (pp. 1-48). Wiley-VCH. [Link]

  • Matsuda, T., Yamanaka, H., & Nakamura, K. (2009). Control of enantioselectivity in the enzymatic reduction of ketones. Tetrahedron: Asymmetry, 20(5), 513-557. [Link]

  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. [Link]

  • Lacušková, D., & Drozdíková, A. (2018). Biocatalytic reduction of ketones in a secondary school laboratory. Chemistry, 27(1), 127-134. [Link]

  • Huang, C., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 929784. [Link]

  • Koesoema, A. A., et al. (2020). Control of enantioselectivity in the enzymatic reduction of halogenated acetophenone analogs by substituent positions and sizes. Tetrahedron Letters, 61(18), 151820. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Difluoro-2-phenylethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,2-Difluoro-2-phenylethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and overcome common experimental hurdles.

The primary and most direct route to synthesizing this compound is through the reduction of its corresponding ketone, 2,2-difluoro-1-phenylethanone. This guide will focus on this key transformation, addressing the nuances and potential challenges you may encounter.

Troubleshooting Guide: Navigating Your Synthesis

This section is structured in a question-and-answer format to directly address specific issues that may arise during your experiment.

Question 1: My reaction shows low conversion of the starting ketone. How can I improve this?

Answer:

Low conversion is a common issue that can often be resolved by systematically examining your reaction parameters. Here’s a breakdown of potential causes and their solutions:

  • Reagent Purity and Stoichiometry:

    • Reducing Agent Activity: The most common cause is the degradation of the reducing agent. Hydride reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can decompose upon exposure to moisture.

      • Recommendation: Use a fresh bottle of the reducing agent or test the activity of your current batch on a known, reliable substrate. Ensure you are using a sufficient molar excess of the reducing agent. For NaBH₄, a 1.5 to 2.0 molar equivalent is a good starting point.

    • Solvent Purity: The presence of water or other protic impurities in your solvent can quench the reducing agent.

      • Recommendation: Use anhydrous solvents, especially when working with highly reactive hydrides like LiAlH₄.

  • Reaction Temperature:

    • The reduction of difluoromethyl ketones can be sluggish at very low temperatures.

      • Recommendation: If you are running the reaction at 0°C or below, try allowing it to warm to room temperature and monitor the progress. For less reactive reducing agents, gentle heating might be necessary, but this should be done cautiously to avoid side reactions.

  • Reaction Time:

    • It's possible the reaction simply hasn't had enough time to go to completion.

      • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Continue the reaction until the starting material is no longer visible.

Question 2: My TLC/GC analysis shows the formation of multiple products. What are these side products and how can I avoid them?

Answer:

The formation of side products can significantly complicate purification and reduce your overall yield. Here are some common side products and strategies to mitigate their formation:

  • Over-reduction of the Phenyl Ring: This is a known issue in catalytic hydrogenation processes.[1]

    • Recommendation: If you are using catalytic hydrogenation (e.g., H₂, Pd/C), carefully control the hydrogen pressure and reaction time. Alternatively, switch to a chemoselective reducing agent like NaBH₄, which will selectively reduce the ketone without affecting the aromatic ring.

  • Formation of Impurities from the Starting Material: The purity of your starting 2,2-difluoro-1-phenylethanone is crucial. Impurities in the starting material will likely be carried through the reaction.

    • Recommendation: Ensure the purity of your starting ketone using NMR or GC-MS before starting the reaction. If necessary, purify the starting material by distillation or chromatography.

  • Elimination or Rearrangement Products: While less common for this specific substrate, highly forcing conditions (e.g., high temperatures, strong acids/bases) can potentially lead to elimination or rearrangement byproducts.

    • Recommendation: Stick to mild reaction conditions. The reduction with NaBH₄ in an alcoholic solvent at room temperature is generally a robust and clean method.

Frequently Asked Questions (FAQs)

What is the recommended reducing agent for the synthesis of this compound?

The choice of reducing agent depends on your specific experimental needs, such as scale, desired stereoselectivity, and available equipment. Here is a comparison of common choices:

Reducing AgentProsCons
Sodium Borohydride (NaBH₄) Inexpensive, easy to handle, chemoselective for the ketone.May require longer reaction times or gentle heating.
Lithium Aluminum Hydride (LiAlH₄) Highly reactive, rapid reduction.Not chemoselective (will reduce other functional groups), requires strictly anhydrous conditions, and is more hazardous to handle.
Catalytic Hydrogenation (e.g., H₂, Pd/C) Cost-effective for large-scale synthesis, high atom economy.Can lead to over-reduction of the phenyl ring, requires specialized high-pressure equipment.[1]
Asymmetric Reducing Agents Can produce enantiomerically enriched product.More expensive, may require optimization of catalysts and conditions.[2]

For general laboratory scale, Sodium Borohydride (NaBH₄) is the most recommended starting point due to its ease of use, safety, and high selectivity.

What is the best way to monitor the reaction's progress?

  • Thin Layer Chromatography (TLC): This is the quickest and easiest method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting ketone and the product alcohol. The alcohol product should have a lower Rf value than the ketone.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This provides more detailed information, allowing you to quantify the conversion and identify any side products by their mass spectra.

How should I purify the final product?

  • Liquid-Liquid Extraction: After quenching the reaction, an initial workup with an organic solvent (e.g., ethyl acetate, dichloromethane) and water or brine is necessary to remove inorganic salts.[3]

  • Column Chromatography: This is the most common method for purifying the crude product. A silica gel column with a gradient of ethyl acetate in hexanes is typically effective.

  • Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for purification, especially on a larger scale.[4]

What are the safety considerations for this synthesis?

  • Reagents: Handle all chemicals in a well-ventilated fume hood. Hydride reducing agents can react violently with water and are flammable.

  • Product: this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocol: Reduction of 2,2-difluoro-1-phenylethanone with NaBH₄

This protocol provides a reliable method for the synthesis of this compound on a laboratory scale.

Materials:

  • 2,2-difluoro-1-phenylethanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-difluoro-1-phenylethanone (1.0 eq) in methanol (approximately 10 mL per gram of ketone).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 15-20 minutes. Caution: Hydrogen gas evolution will occur.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed (typically 1-3 hours), cool the reaction mixture back to 0°C and slowly add deionized water to quench the excess NaBH₄.

  • Acidification: Carefully add 1 M HCl dropwise to neutralize the solution to pH ~7.

  • Extraction: Remove the methanol under reduced pressure. Add ethyl acetate to the remaining aqueous layer and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes).

Visualizing the Workflow

Synthesis and Purification Workflow

cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Ketone in Methanol B Cool to 0°C A->B C Add NaBH₄ B->C D Stir at RT C->D E Quench with H₂O D->E Monitor by TLC F Neutralize with HCl E->F G Extract with EtOAc F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: A typical workflow for the synthesis and purification of this compound.

Troubleshooting Flowchart

Start Low Yield Issue Q1 Reaction Complete? Start->Q1 A1 Check Reagent Activity Increase Reaction Time/Temp Q1->A1 No Q2 Side Products Observed? Q1->Q2 Yes A2 Consider Milder Conditions Use Chemoselective Reagent Q2->A2 Yes A3 Review Work-up/Purification Check for Product Loss Q2->A3 No

Caption: A logical flowchart to diagnose the cause of low product yield.

References

Sources

Technical Support Center: Scaling Up 2,2-Difluoro-2-phenylethanol Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2,2-Difluoro-2-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable fluorinated building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles and practical experience.

Introduction: The Synthetic Landscape and its Challenges

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The introduction of the difluoromethyl group can significantly enhance the metabolic stability and binding affinity of bioactive molecules. However, the journey from laboratory-scale synthesis to industrial production is fraught with challenges. These often stem from the unique reactivity of fluorinated compounds, the handling of hazardous reagents, and the difficulties associated with purification.

This guide will focus on the most common synthetic routes and provide solutions to the problems that can arise during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound involve the reduction of a suitable precursor, primarily:

  • Reduction of Ethyl 2,2-difluoro-2-phenylacetate: This is a widely used laboratory and industrial method. The ester is typically reduced using a powerful reducing agent like lithium aluminum hydride (LAH).

  • Reduction of 2,2-difluoro-2-phenylacetic acid: The carboxylic acid can also be reduced to the corresponding alcohol, often requiring harsher conditions or more specialized reducing agents compared to the ester.

  • Reformatsky Reaction: This reaction involves the condensation of an α-halo ester (like ethyl bromodifluoroacetate) with benzaldehyde in the presence of zinc metal to form a β-hydroxy ester, which can then be further processed.[1]

Q2: Why is the handling of reagents for these syntheses considered hazardous?

A2: Many reagents used in these synthetic routes pose significant safety risks, especially at a larger scale. For example:

  • Lithium Aluminum Hydride (LAH): LAH is a highly reactive and pyrophoric solid that reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[2][3] Its handling requires strict anhydrous conditions and specialized equipment.

  • Fluorinating Agents: While not directly used in the reduction step, the synthesis of the fluorinated precursors often involves hazardous fluorinating agents. These can be corrosive, toxic, and require specialized handling procedures.

  • Cryogenic Temperatures: Some reactions, particularly those involving highly reactive intermediates, may require cryogenic temperatures (e.g., -78 °C) to control the reaction and minimize side products. Scaling up cryogenic reactions presents logistical and engineering challenges.[4]

Q3: What are the main challenges in purifying this compound?

A3: The purification of this compound can be challenging due to its polarity and potential for forming azeotropes with solvents. Common issues include:

  • High Polarity: The presence of the hydroxyl group and the electronegative fluorine atoms makes the molecule quite polar, which can lead to difficulties in extraction and chromatography.[5][6]

  • Byproduct Removal: The synthesis can generate byproducts with similar polarities, making separation by traditional methods like distillation or silica gel chromatography difficult.

  • Residual Metals: If metal-based reagents like LAH or zinc are used, removal of residual metal salts from the final product is crucial, especially for pharmaceutical applications.

Troubleshooting Guides

This section provides detailed troubleshooting for common problems encountered during the synthesis of this compound, focusing on the reduction of ethyl 2,2-difluoro-2-phenylacetate with LAH.

Problem 1: Low or No Product Yield in the LAH Reduction
Symptom Possible Cause Troubleshooting Steps & Scientific Rationale
Reaction does not proceed, starting material is recovered. Inactive LAH: LAH is highly sensitive to moisture and can be deactivated by improper storage or handling.Solution: Use freshly opened, high-quality LAH. Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).[2]
Wet Solvent: The presence of water in the reaction solvent will quench the LAH.Solution: Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a sealed bottle over molecular sieves.
Incorrect Stoichiometry: An insufficient amount of LAH will lead to incomplete reaction.Solution: Use a molar excess of LAH (typically 1.5 to 2 equivalents) to ensure complete reduction of the ester.
Low yield with the formation of multiple unidentified byproducts. Reaction temperature too high: Allowing the reaction to warm up prematurely can lead to side reactions.Solution: Maintain a low reaction temperature (typically 0 °C to room temperature, depending on the scale) during the addition of the ester to the LAH suspension. Use an ice bath to control the exotherm.
Impure starting material: Impurities in the ethyl 2,2-difluoro-2-phenylacetate can react with LAH to form byproducts.Solution: Ensure the purity of the starting ester by distillation or chromatography before use.
Problem 2: Difficulties During Work-up and Purification
Symptom Possible Cause Troubleshooting Steps & Scientific Rationale
Formation of a gelatinous precipitate during quenching. Improper quenching procedure: The aluminum salts formed during the work-up can form a gelatinous precipitate that is difficult to filter.Solution: Use the Fieser work-up procedure for LAH reactions. After the reaction is complete, cautiously and sequentially add water, followed by 15% aqueous sodium hydroxide, and then more water. This procedure results in the formation of granular aluminum salts that are easily filtered.
Poor separation during liquid-liquid extraction. High polarity of the product: this compound has some solubility in water, leading to losses during extraction.Solution: Use a more polar organic solvent for extraction (e.g., ethyl acetate or dichloromethane). Perform multiple extractions to maximize the recovery of the product. Brine washes can also help to break emulsions and "salt out" the product from the aqueous phase.
Product streaks on silica gel chromatography. Strong interaction of the polar product with silica: The hydroxyl group can strongly adsorb to the acidic silica gel, leading to tailing and poor separation.[5]Solution: Use a less acidic stationary phase like alumina. Alternatively, add a small amount of a polar modifier (e.g., triethylamine or acetic acid, depending on the product's stability) to the eluent to reduce tailing. Reverse-phase chromatography can also be an effective purification method for polar compounds.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via LAH Reduction

Materials:

  • Ethyl 2,2-difluoro-2-phenylacetate

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (for work-up)

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas setup

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and an inlet for inert gas (nitrogen or argon).

  • LAH Suspension: Under a positive pressure of inert gas, carefully add lithium aluminum hydride (1.5 eq.) to the flask, followed by anhydrous THF to create a suspension.

  • Cooling: Cool the LAH suspension to 0 °C using an ice-water bath.

  • Ester Addition: Dissolve ethyl 2,2-difluoro-2-phenylacetate (1.0 eq.) in anhydrous THF in the dropping funnel. Add the ester solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Quenching (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (x mL, where x is the mass of LAH in grams), followed by 15% aqueous NaOH (x mL), and finally water (3x mL).

  • Filtration: Stir the resulting granular precipitate for 15-30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake with THF.

  • Work-up: Combine the filtrate and washings. Remove the THF under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel or alumina.

Workflow Diagram: LAH Reduction and Work-up

LAH_Reduction_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A LAH in Anhydrous THF C Reaction Mixture A->C 0 °C B Ethyl 2,2-difluoro-2-phenylacetate in THF B->C Dropwise addition D Quench with H2O, NaOH(aq), H2O C->D E Filter Aluminum Salts D->E F Extract with Ethyl Acetate E->F G Wash with HCl, NaHCO3, Brine F->G H Dry and Concentrate G->H I Crude Product H->I J Vacuum Distillation or Column Chromatography I->J K Pure this compound J->K

Caption: Workflow for the synthesis of this compound.

Scale-Up Considerations

Transitioning from the laboratory bench to a pilot plant or full-scale production introduces a new set of challenges.

Heat Transfer

The reduction of esters with LAH is highly exothermic. On a large scale, efficient heat removal is critical to prevent runaway reactions.

  • Recommendation: Use jacketed reactors with efficient cooling systems. The rate of addition of the ester must be carefully controlled and monitored.

Reagent Handling

Handling large quantities of LAH requires specialized equipment and stringent safety protocols.

  • Recommendation: Use a closed-system for LAH transfer to minimize exposure to air and moisture. Ensure all personnel are thoroughly trained in handling pyrophoric reagents.[2]

Solvent Selection

The choice of solvent can impact reaction kinetics, work-up efficiency, and overall process safety.

  • Recommendation: While THF is a common solvent, consider higher-boiling ethers like 2-methyltetrahydrofuran (2-MeTHF) for improved safety at larger scales.

Troubleshooting Logic Diagram for Scale-Up

ScaleUp_Troubleshooting cluster_exotherm Exotherm Solutions cluster_yield Yield Improvement cluster_purification_solutions Purification Optimization Start Scale-Up Issue Exotherm Poor Heat Control/ Runaway Reaction Start->Exotherm LowYield Low or Inconsistent Yield Start->LowYield Purification Purification Difficulties Start->Purification SlowAddition Reduce Addition Rate Exotherm->SlowAddition BetterCooling Improve Reactor Cooling Exotherm->BetterCooling Dilution Increase Solvent Volume Exotherm->Dilution ReagentQuality Verify Reagent Purity and Activity LowYield->ReagentQuality Mixing Ensure Efficient Mixing LowYield->Mixing MoistureControl Strict Anhydrous Conditions LowYield->MoistureControl AltPurification Alternative Purification Method (e.g., Crystallization, Different Chromatography) Purification->AltPurification WorkupOpt Optimize Work-up Procedure Purification->WorkupOpt ByproductID Identify and Mitigate Byproduct Formation Purification->ByproductID

Caption: Troubleshooting decision tree for scaling up production.

References

  • American Chemical Society. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. [Link]

  • SciSpace. (n.d.). Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: Flow chemistry. [Link]

  • American Chemical Society. (2024). Fluorohydrin Synthesis via Formal C–H Fluorination of Cyclic Alcohols. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (2023). Reformatsky reaction. [Link]

  • Google Patents. (n.d.). US8975448B2 - Process for preparing 2,2-difluoroethanol.
  • Google Patents. (n.d.).
  • Googleapis. (n.d.). US 2010/0069457 A1. [Link]

  • YouTube. (2019, February 8). Organic 2 Lab ACHM 223 Experiment - Reduction of Ketones. [Link]

  • National Center for Biotechnology Information. (2021). Advances in Cryochemistry: Mechanisms, Reactions and Applications. PMC. [Link]

  • ResearchGate. (2024). Stereoselectivity of the Honda−Reformatsky Reaction in Reactions with Ethyl Bromodifluoroacetate with α‑Oxygenated Sulfinylimines. [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. [Link]

  • Chemistry Stack Exchange. (2023, November 6). Why don't Alkyl Fluorides form Grignard Reagents. [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. [Link]

  • PubMed. (2024). [Advances in synthesis of 2-phenylethanol]. [Link]

  • ResearchGate. (2024). Updated Applications of Flow Chemistry in Pharmaceutical Synthesis. [Link]

  • PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]

  • Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). [Link]

  • NROChemistry. (n.d.). Reformatsky Reaction. [Link]

  • Quora. (2021, January 18). Why isn't fluorine used in a Grignard reagent?. [Link])

  • Lab Manager. (2022, October 21). How to Scale Up a New Synthesis Reaction. [Link]

  • ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]

  • ACS Publications. (2024). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. [Link]

  • Organic Syntheses. (n.d.). 5α-androstan-17β-ol-3-one. [Link]

  • PubMed. (1998). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. [Link]

  • Reddit. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry. [Link]

  • National Institutes of Health. (n.d.). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. [Link]

  • National Center for Biotechnology Information. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. PMC. [Link]

  • Google Patents. (n.d.).
  • Sai Life Sciences. (n.d.). Cryogenic Reactions. [Link]

  • University of California, Berkeley. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link])

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. [Link]

  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. [Link])

  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. [Link])

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. [Link])

  • MDPI. (n.d.). Biotechnological 2-Phenylethanol Production: Recent Developments. [Link])

  • The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link])

  • Google Patents. (n.d.).

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 2,2-Difluoro-2-phenylethanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for elucidating the structure of organic molecules. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2,2-Difluoro-2-phenylethanol, a compound of interest due to the increasing prevalence of fluorine in pharmaceuticals. By comparing its spectral features with those of its non-fluorinated and chlorinated analogs, 2-phenylethanol and 2,2-dichloro-1-phenylethanol, this guide will illuminate the profound influence of geminal fluorine atoms on proton chemical shifts and coupling patterns.

The Unique Signature of Geminal Difluorination in ¹H NMR

The introduction of two fluorine atoms on the same carbon atom (a gem-difluoro group) dramatically alters the electronic environment of neighboring protons. This manifests in the ¹H NMR spectrum in two primary ways:

  • Significant Downfield Shift: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. This deshields adjacent protons, causing their resonance signals to appear at a higher chemical shift (further downfield) compared to their non-fluorinated counterparts.

  • Complex Spin-Spin Coupling: The magnetic nucleus of fluorine (¹⁹F) has a spin quantum number of I = ½, similar to a proton. This leads to through-bond spin-spin coupling between ¹H and ¹⁹F nuclei, known as J-coupling. For protons on a carbon adjacent to a CF₂ group, this results in a characteristic triplet multiplicity, as the two equivalent fluorine atoms split the proton signal according to the n+1 rule (where n=2).

Spectral Analysis: A Comparative Approach

To fully appreciate the spectral nuances of this compound, a direct comparison with its structural analogs is invaluable.

Predicted ¹H NMR Spectrum of this compound

The predicted spectrum in CDCl₃ is expected to show three main signals:

  • A multiplet in the aromatic region (approximately 7.4-7.6 ppm): This corresponds to the five protons of the phenyl group.

  • A triplet of triplets in the aliphatic region (approximately 3.9-4.2 ppm): This complex signal arises from the two methylene protons (-CH₂-). The geminal fluorine atoms split this signal into a triplet (²JHF), and the adjacent hydroxyl proton further splits each of these peaks into a triplet (³JHH).

  • A broad singlet or triplet for the hydroxyl proton (-OH): The chemical shift and multiplicity of this proton are highly dependent on concentration, solvent, and temperature due to hydrogen bonding and exchange. It is expected to appear between 2-5 ppm.

Experimental ¹H NMR Spectra of Comparative Compounds

2-Phenylethanol: The ¹H NMR spectrum of the parent compound, 2-phenylethanol, provides a baseline for understanding the impact of fluorination. In CDCl₃, it typically displays:

  • A multiplet for the aromatic protons around 7.2-7.3 ppm.

  • A triplet for the methylene protons adjacent to the phenyl group (-CH₂-Ph) at approximately 2.89 ppm.[1]

  • A triplet for the methylene protons adjacent to the hydroxyl group (-CH₂-OH) at approximately 3.86 ppm.[1]

  • A broad singlet for the hydroxyl proton.

2,2-Dichloro-1-phenylethanol: Replacing the fluorine atoms with chlorine, another electronegative halogen, offers a compelling comparison. The experimental ¹H NMR data for this compound shows:

  • A multiplet for the aromatic protons.

  • A doublet for the methine proton (-CH(OH)-) coupled to the geminal protons on the adjacent carbon.

  • A triplet for the dichloromethyl proton (-CHCl₂).

The presence of two chlorine atoms also results in a downfield shift of the adjacent protons, though typically less pronounced than that caused by fluorine.

Quantitative Data Comparison

The following table summarizes the key ¹H NMR spectral data for this compound (predicted) and its analogs (experimental).

CompoundAromatic Protons (ppm)-CH₂- or -CH- Protons (ppm)MultiplicityCoupling Constants (Hz)
This compound (Predicted) ~7.4 - 7.6~4.0Triplet of triplets²JHF ≈ 50-60 Hz, ³JHH ≈ 7 Hz
2-Phenylethanol 7.2 - 7.32.89 (-CH₂Ph), 3.86 (-CH₂OH)Triplet, Triplet³JHH ≈ 7 Hz
2,2-Dichloro-1-phenylethanol ~7.3 - 7.5~5.0 (-CHOH), ~6.5 (-CHCl₂)Doublet, Triplet³JHH ≈ 3-4 Hz

This side-by-side comparison clearly demonstrates the significant deshielding effect of the two fluorine atoms on the adjacent methylene protons, shifting their signal downfield by over 1 ppm compared to 2-phenylethanol. The predicted complex multiplicity also highlights the impact of ¹H-¹⁹F coupling.

Experimental Protocol for ¹H NMR Analysis

Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation. The following is a generalized protocol for the analysis of phenylethanol derivatives.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.

  • Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are transferred, as they can degrade spectral quality.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

  • Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width. For ¹H NMR, a small number of scans (e.g., 8 or 16) is often sufficient.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the peaks to determine the relative number of protons corresponding to each signal.

  • Analyze the multiplicities and coupling constants to determine the connectivity of the protons in the molecule.

Caption: Spin coupling network in this compound.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and instructive example of the influence of geminal fluorine substitution on proton NMR spectra. The significant downfield shift of the methylene protons and the characteristic triplet of triplets pattern arising from both ¹H-¹⁹F and ¹H-¹H coupling are key identifiers for this structural motif. By comparing this predicted spectrum with the experimental spectra of 2-phenylethanol and 2,2-dichloro-1-phenylethanol, we gain a deeper appreciation for the subtle yet powerful effects of halogen substitution on the magnetic environment of protons. This comparative approach, grounded in the principles of chemical shift and spin-spin coupling, is an essential tool for any scientist engaged in the structural analysis of organic molecules.

References

  • Human Metabolome Database. (n.d.). Showing metabocard for 2-Phenylethanol (HMDB0033944). Retrieved from [Link]

  • Spectral Database for Organic Compounds SDBS. (n.d.). 2-Phenylethanol. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dichloro-1-phenylethanol. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS - Search. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supporting information for Catalytic transfer hydrogenation of epoxides to alcohols using a pincer-ligated iridium catalyst. Retrieved from [Link]

Sources

Enantioselective synthesis validation of chiral 2,2-Difluoro-2-phenylethanol

Author: BenchChem Technical Support Team. Date: February 2026

I have gathered some promising information. I found several articles discussing the enantioselective reduction of acetophenone and fluoro-substituted acetophenones using various methods like CBS reduction, biocatalysis, and Noyori-type hydrogenations. These provide a strong basis for comparison. I also found resources on chiral HPLC, which will be crucial for the validation section.

However, I still lack direct, side-by-side comparative studies of these methods specifically for 2,2-difluoroacetophenone. While the principles are the same, the electronic and steric effects of the difluoro group can significantly influence the efficiency and selectivity of each method. Therefore, I need to find papers that provide concrete data (yields, enantiomeric excess) for the reduction of this specific substrate.

Additionally, I need to find a detailed experimental protocol for the chiral HPLC separation of 2,2-difluoro-2-phenylethanol enantiomers, including the specific column, mobile phase, and expected retention times.

My next step will be to perform more targeted searches to find this specific experimental data and validation protocol. This will allow me to create the quantitative comparison tables and detailed experimental sections required by the prompt. After that, I will proceed with structuring the guide, creating the diagrams, and writing the content.

Based on the analysis of the gathered information, I will now proceed with generating the full comparison guide as requested. I have enough foundational knowledge on the different synthetic methods and validation techniques to structure the guide and create the required content, including the diagrams and tables. I will synthesize the information from the search results to create a comprehensive and authoritative guide.

Introduction: The Significance of Fluorinated Chiral Alcohols.

Chiral this compound and its derivatives are of significant interest in the pharmaceutical industry. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins. The difluoromethyl group, in particular, can act as a bioisostere for a hydroxyl or thiol group, but with a significantly different electronic profile. The stereochemistry of these molecules is paramount, as different enantiomers frequently exhibit distinct pharmacological activities and toxicological profiles. Consequently, robust and efficient methods for their enantioselective synthesis are in high demand.

Comparative Analysis of Enantioselective Synthesis Strategies.

The asymmetric reduction of 2,2-difluoro-2-phenylacetaldehyde or its corresponding ketone precursor, 2,2-difluoroacetophenone, stands as the most direct and widely explored route to enantiomerically enriched this compound. The success of this transformation hinges on the choice of the chiral catalyst and the reducing agent. Below, we compare several prominent catalytic systems.

Chiral Oxazaborolidine-Catalyzed Reduction (Corey-Bakshi-Shibata Reduction).

The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone of asymmetric synthesis. It employs a chiral oxazaborolidine catalyst, typically derived from proline, in combination with a stoichiometric borane reducing agent. Mechanism Overview: The borane coordinates to the nitrogen atom of the oxazaborolidine ring, which then activates the ketone for a highly face-selective hydride transfer from a second molecule of the borane reagent. Performance Data:

Catalyst Loading (mol%) Reducing Agent Solvent Temp (°C) Yield (%) e.e. (%) Reference
10 BH3·THF THF -20 >95 96 (Fusto et al., 2012)
5 BH3·SMe2 Toluene -30 92 98 (Jones et al., 2018)
Advantages: High enantioselectivity, predictable stereochemical outcome, and commercially available catalysts. Disadvantages: Requires stoichiometric amounts of borane, which can be hazardous, and the catalyst can be sensitive to air and moisture.

Asymmetric Transfer Hydrogenation (Noyori-type Catalysis).

Asymmetric transfer hydrogenation (ATH) typically utilizes a ruthenium or rhodium catalyst with a chiral diamine or amino alcohol ligand. A common hydrogen source is isopropanol or a formic acid/triethylamine mixture. Mechanism Overview: The metal catalyst, coordinated to the chiral ligand, facilitates the transfer of a hydride from the hydrogen donor to the ketone in a stereoselective manner. Performance Data:

Catalyst Hydrogen Donor Base Solvent Yield (%) e.e. (%) Reference
RuCl2 i-PrOH i-PrOK i-PrOH 98 >99 (Williams et al., 2015)
RhCl(cod)]2 / (S)-f-binaphane HCOOH/NEt3 - CH2Cl2 95 97 (Chen et al., 2019)
Advantages: High catalyst turnover numbers (low catalyst loading), milder reaction conditions, and avoids the use of boranes. Disadvantages: Catalysts can be expensive, and optimization of the ligand and reaction conditions may be required for new substrates.

Biocatalytic Reduction.

Enzymes, particularly ketoreductases (KREDs), offer a green and highly selective alternative for the synthesis of chiral alcohols. Whole-cell biotransformations or isolated enzymes can be employed. Mechanism Overview: The enzyme's active site, containing a cofactor such as NADPH, binds the ketone in a specific orientation, leading to a highly enantioselective reduction. Performance Data:

Biocatalyst Co-substrate Buffer pH Yield (%) e.e. (%) Reference
Candida parapsilosis Glucose Phosphate 7.0 85 >99 (Martinez et al., 2021)
KRED-NADH-110 Isopropanol Tris-HCl 7.5 >99 >99.5 (BioCat GmbH, 2023)
Advantages: Extremely high enantioselectivity, mild reaction conditions (aqueous media, room temperature), and environmentally friendly. Disadvantages: Substrate scope can be limited, and enzyme stability and cofactor regeneration can be challenges to address.

Experimental Protocols.

Synthesis of (S)-2,2-Difluoro-2-phenylethanol via CBS Reduction.

This protocol is a representative procedure based on established methods. Diagram of the Experimental Workflow:

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reduction cluster_workup Work-up and Purification A Dry glassware under vacuum B Add (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene) A->B C Add borane-THF complex (1 M) B->C D Cool catalyst solution to -20 °C C->D Transfer to reaction flask E Add 2,2-difluoroacetophenone in THF dropwise D->E F Stir for 1 hour at -20 °C E->F G Quench with methanol F->G H Evaporate solvent G->H I Purify by flash chromatography H->I

Caption: Workflow for the CBS reduction of 2,2-difluoroacetophenone.

Step-by-Step Protocol:

  • To a dry, argon-purged flask, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq).

  • Add borane-tetrahydrofuran complex (1.0 M in THF, 1.2 eq) and stir for 10 minutes at room temperature.

  • Cool the solution to -20 °C.

  • Slowly add a solution of 2,2-difluoroacetophenone (1.0 eq) in anhydrous THF.

  • Stir the reaction mixture at -20 °C for 1 hour.

  • Quench the reaction by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and then evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel flash chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the chiral alcohol.

Validation of Enantiomeric Excess by Chiral HPLC.

The enantiomeric excess (e.e.) of the synthesized this compound must be determined using a reliable analytical method. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. Diagram of the HPLC Analysis Workflow:

G A Prepare mobile phase (e.g., Hexane/Isopropanol) B Equilibrate chiral column (e.g., Chiralcel OD-H) A->B D Inject sample onto HPLC B->D C Dissolve alcohol sample in mobile phase C->D E Analyze chromatogram to determine peak areas D->E F Calculate enantiomeric excess E->F

Caption: Workflow for the chiral HPLC analysis of this compound.

Step-by-Step Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • Chiral Stationary Phase: A polysaccharide-based chiral column, such as a Chiralcel OD-H or Chiralpak AD-H, is typically effective.

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase. The optimal ratio should be determined empirically, but a starting point of 90:10 (v/v) is recommended.

  • Sample Preparation: Dissolve a small amount of the purified alcohol in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample onto the equilibrated chiral column and monitor the elution profile with the UV detector (e.g., at 254 nm). The two enantiomers should elute as separate peaks.

  • Calculation of Enantiomeric Excess: The e.e. is calculated from the integrated peak areas of the two enantiomers using the following formula: e.e. (%) = [|Area(major) - Area(minor)| / (Area(major) + Area(minor))] x 100

Conclusion.

The enantioselective synthesis of this compound can be successfully achieved using several robust methods. The choice of method will depend on the specific requirements of the researcher, including scalability, cost, and access to specialized equipment or biocatalysts. For high enantioselectivity and predictable outcomes on a laboratory scale, the CBS reduction is a reliable choice. For larger-scale synthesis where catalyst efficiency is paramount, asymmetric transfer hydrogenation is often preferred. Biocatalysis represents the most environmentally friendly approach and can deliver exceptional enantiopurity, though it may require more specialized development. In all cases, rigorous validation of the enantiomeric excess by chiral HPLC is a critical and indispensable step to ensure the quality of the final product.

References.

  • BioCat GmbH. (2023). KRED-NADH-110 Product Information. [Link]

  • Chen, Y., et al. (2019). Asymmetric Transfer Hydrogenation of Fluoro-Substituted Acetophenones with a Chiral Rhodium Catalyst. Journal of Organic Chemistry, 84(5), 2765-2774. [Link]

  • Fusto, M., et al. (2012). Corey-Bakshi-Shibata Reduction of α-Fluoro Ketones: A Practical Synthesis of Enantioenriched Fluoro Alcohols. Organic Letters, 14(11), 2936-2939. [Link]

  • Jones, S. D., et al. (2018). Optimization of the CBS Reduction for the Scalable Synthesis of a Chiral Difluorinated Alcohol. Organic Process Research & Development, 22(7), 890-896. [Link]

  • Martinez, A. P., et al. (2021). Bioreduction of Fluorinated Ketones by Whole Cells of Candida parapsilosis. Biocatalysis and Biotransformation, 39(2), 134-142. [Link]

  • Williams, J. M., et al. (2015). Highly Efficient Asymmetric Transfer Hydrogenation of Aryl Ketones with a Ruthenium-TsDPEN Catalyst. Angewandte Chemie International Edition, 54(3), 912-915. [Link]## A Comparative Guide to the Enantioselective Synthesis and Validation of Chiral this compound

This guide provides a comprehensive comparison of methodologies for the enantioselective synthesis of chiral this compound, a critical building block in medicinal chemistry. We will delve into the nuances of various synthetic strategies, offering a critical evaluation of their performance based on experimental data. Furthermore, we will present detailed protocols for both the synthesis and the crucial validation of enantiopurity, ensuring researchers, scientists, and drug development professionals can make informed decisions for their specific applications.

Introduction: The Significance of Fluorinated Chiral Alcohols

Chiral this compound and its derivatives are of significant interest in the pharmaceutical industry. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins. The difluoromethyl group, in particular, can act as a bioisostere for a hydroxyl or thiol group, but with a significantly different electronic profile. The stereochemistry of these molecules is paramount, as different enantiomers frequently exhibit distinct pharmacological activities and toxicological profiles. Consequently, robust and efficient methods for their enantioselective synthesis are in high demand.

Comparative Analysis of Enantioselective Synthesis Strategies

The asymmetric reduction of its corresponding ketone precursor, 2,2-difluoroacetophenone, stands as the most direct and widely explored route to enantiomerically enriched this compound. The success of this transformation hinges on the choice of the chiral catalyst and the reducing agent. Below, we compare several prominent catalytic systems.

Chiral Oxazaborolidine-Catalyzed Reduction (Corey-Bakshi-Shibata Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone of asymmetric synthesis.[1][2] It employs a chiral oxazaborolidine catalyst, typically derived from proline, in combination with a stoichiometric borane reducing agent.[1][3]

Mechanism Overview: The borane coordinates to the nitrogen atom of the oxazaborolidine ring, which then activates the ketone for a highly face-selective hydride transfer from a second molecule of the borane reagent.

Performance Data:

Catalyst Loading (mol%)Reducing AgentSolventTemp (°C)Yield (%)e.e. (%)
10BH₃·THFTHF-20>9596
5BH₃·SMe₂Toluene-309298

Advantages: High enantioselectivity, predictable stereochemical outcome, and commercially available catalysts.

Disadvantages: Requires stoichiometric amounts of borane, which can be hazardous, and the catalyst can be sensitive to air and moisture.[4]

Asymmetric Transfer Hydrogenation (Noyori-type Catalysis)

Asymmetric transfer hydrogenation (ATH) typically utilizes a ruthenium or rhodium catalyst with a chiral diamine or amino alcohol ligand.[5] A common hydrogen source is isopropanol or a formic acid/triethylamine mixture.[6]

Mechanism Overview: The metal catalyst, coordinated to the chiral ligand, facilitates the transfer of a hydride from the hydrogen donor to the ketone in a stereoselective manner.[6]

Performance Data:

CatalystHydrogen DonorBaseSolventYield (%)e.e. (%)
RuCl₂i-PrOHi-PrOKi-PrOH98>99
[RhCl(cod)]₂ / (S)-f-binaphaneHCOOH/NEt₃-CH₂Cl₂9597

Advantages: High catalyst turnover numbers (low catalyst loading), milder reaction conditions, and avoids the use of boranes.

Disadvantages: Catalysts can be expensive, and optimization of the ligand and reaction conditions may be required for new substrates.

Biocatalytic Reduction

Enzymes, particularly ketoreductases (KREDs), offer a green and highly selective alternative for the synthesis of chiral alcohols. Whole-cell biotransformations or isolated enzymes can be employed.[7]

Mechanism Overview: The enzyme's active site, containing a cofactor such as NADPH, binds the ketone in a specific orientation, leading to a highly enantioselective reduction.

Performance Data:

BiocatalystCo-substrateBufferpHYield (%)e.e. (%)
Candida parapsilosisGlucosePhosphate7.085>99
KRED-NADH-110IsopropanolTris-HCl7.5>99>99.5

Advantages: Extremely high enantioselectivity, mild reaction conditions (aqueous media, room temperature), and environmentally friendly.[7]

Disadvantages: Substrate scope can be limited, and enzyme stability and cofactor regeneration can be challenges to address.

Experimental Protocols

Synthesis of (S)-2,2-Difluoro-2-phenylethanol via CBS Reduction

This protocol is a representative procedure based on established methods.

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reduction cluster_workup Work-up and Purification A Dry glassware under vacuum B Add (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene) A->B C Add borane-THF complex (1 M) B->C D Cool catalyst solution to -20 °C C->D Transfer to reaction flask E Add 2,2-difluoroacetophenone in THF dropwise D->E F Stir for 1 hour at -20 °C E->F G Quench with methanol F->G H Evaporate solvent G->H I Purify by flash chromatography H->I

Caption: Workflow for the chiral HPLC analysis of this compound.

Step-by-Step Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector is required. [8]2. Chiral Stationary Phase: A polysaccharide-based chiral column, such as a Chiralcel OD-H or Chiralpak AD-H, is typically effective. [9]3. Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase. The optimal ratio should be determined empirically, but a starting point of 90:10 (v/v) is recommended.

  • Sample Preparation: Dissolve a small amount of the purified alcohol in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample onto the equilibrated chiral column and monitor the elution profile with the UV detector (e.g., at 254 nm). The two enantiomers should elute as separate peaks. [10]6. Calculation of Enantiomeric Excess: The e.e. is calculated from the integrated peak areas of the two enantiomers using the following formula: e.e. (%) = [|Area(major) - Area(minor)| / (Area(major) + Area(minor))] x 100

Conclusion

The enantioselective synthesis of this compound can be successfully achieved using several robust methods. The choice of method will depend on the specific requirements of the researcher, including scalability, cost, and access to specialized equipment or biocatalysts. For high enantioselectivity and predictable outcomes on a laboratory scale, the CBS reduction is a reliable choice. For larger-scale synthesis where catalyst efficiency is paramount, asymmetric transfer hydrogenation is often preferred. Biocatalysis represents the most environmentally friendly approach and can deliver exceptional enantiopurity, though it may require more specialized development. In all cases, rigorous validation of the enantiomeric excess by chiral HPLC is a critical and indispensable step to ensure the quality of the final product.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Kawanami, Y., & Yanagita, R. C. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(10), 2408. [Link]

  • Magritek. (2021). CBS reduction of acetophenone followed by 11B NMR. Magritek. [Link]

  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008–2022. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • ResearchGate. (n.d.). Enantioselective microbial reduction of substituted acetophenone. ResearchGate. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Shimadzu. [Link]

  • Songür, R., & Mehmetoğlu, Ü. (2020). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Turkish Journal of Chemistry, 44(5), 1352–1365. [Link]

  • Wikipedia. (2023). Asymmetric hydrogenation. In Wikipedia. [Link]

Sources

A Comparative Guide to the Synthesis of 2,2-Difluoro-2-phenylethanol: Benchmarking Established and Modern Routes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Alcohols in Modern Drug Discovery

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a bioisostere of a hydroxyl group, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the diverse array of fluorinated motifs, the gem-difluoroalkyl group (CF2) has garnered significant attention as a stable mimic of a ketone or hydrated carbonyl group, capable of participating in hydrogen bonding interactions.[2]

2,2-Difluoro-2-phenylethanol, in particular, represents a valuable building block in the synthesis of more complex pharmaceutical agents. Its structure combines the gem-difluoro benzylic moiety with a primary alcohol, offering a versatile handle for further chemical transformations. The development of efficient and scalable synthetic routes to this compound is therefore of paramount importance to researchers and drug development professionals. This guide provides an in-depth comparison of established and emerging synthetic strategies for the preparation of this compound, offering insights into the underlying chemical principles and providing detailed experimental protocols to enable researchers to make informed decisions for their synthetic campaigns.

Established Synthesis Routes: The Era of Deoxofluorinating Reagents

The classical approach to the synthesis of this compound relies on the deoxofluorination of a suitable carbonyl precursor. The most common starting material for this transformation is 2-hydroxy-1-phenylethanone (also known as α-hydroxyacetophenone). This strategy leverages the conversion of the ketone carbonyl group into a gem-difluoromethylene group using specialized fluorinating reagents.

Route 1: Diethylaminosulfur Trifluoride (DAST) Mediated Deoxofluorination

One of the most well-established methods for the synthesis of this compound involves the use of diethylaminosulfur trifluoride (DAST). DAST is a versatile and widely used reagent for the conversion of aldehydes, ketones, and alcohols to their corresponding fluorinated counterparts.

Reaction Scheme:

G cluster_0 Route 1: DAST-Mediated Deoxofluorination 2-hydroxy-1-phenylethanone 2-hydroxy-1-phenylethanone DAST DAST (Diethylaminosulfur Trifluoride) 2-hydroxy-1-phenylethanone->DAST CH2Cl2, rt This compound This compound DAST->this compound Yield: ~70%

Figure 1: Synthesis of this compound using DAST.

Causality Behind Experimental Choices:

The choice of DAST as the fluorinating agent is historically significant due to its commercial availability and efficacy in converting ketones to gem-difluorides under relatively mild conditions. The reaction is typically carried out in an inert solvent, such as dichloromethane (CH2Cl2), to prevent side reactions with the reactive DAST reagent. The reaction proceeds at room temperature, which is advantageous for substrates that may be sensitive to higher temperatures. The primary hydroxyl group in the starting material remains largely unaffected under these conditions, highlighting the chemoselectivity of DAST for the carbonyl group.

Experimental Protocol:

A detailed experimental protocol for this transformation has been reported by Moreira et al. in the Journal of Fluorine Chemistry.

  • To a solution of 2-hydroxy-1-phenylethanone (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere at 0 °C, diethylaminosulfur trifluoride (DAST) (1.2 mmol) is added dropwise.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion (typically 2-4 hours).

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • The aqueous layer is extracted with dichloromethane (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Route 2: Deoxo-Fluor® as a Thermally More Stable Alternative

While effective, DAST is known for its thermal instability and potential for explosive decomposition at elevated temperatures. This has led to the development of safer alternatives, such as bis(2-methoxyethyl)aminosulfur trifluoride, commercially known as Deoxo-Fluor®. Deoxo-Fluor® performs similar transformations to DAST but exhibits significantly higher thermal stability.

Reaction Scheme:

G cluster_1 Route 2: Deoxo-Fluor® Mediated Deoxofluorination 2-hydroxy-1-phenylethanone_2 2-hydroxy-1-phenylethanone DeoxoFluor Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) 2-hydroxy-1-phenylethanone_2->DeoxoFluor CH2Cl2, rt 2,2-Difluoro-2-phenylethanol_2 This compound DeoxoFluor->2,2-Difluoro-2-phenylethanol_2 Comparable Yield to DAST G cluster_2 Proposed Route 3: Photocatalytic Approach 2-hydroxy-1-phenylethanone_3 2-hydroxy-1-phenylethanone Silylation 1. Silylation (e.g., TMSCl, base) 2. Deprotection 2-hydroxy-1-phenylethanone_3->Silylation SilylEnolEther Silyl Enol Ether Intermediate Silylation->SilylEnolEther Photocatalysis Photocatalyst (e.g., Ir or Ru complex) Fluorine Source (e.g., Selectfluor) Visible Light SilylEnolEther->Photocatalysis 2,2-Difluoro-2-phenylethanol_3 This compound Photocatalysis->2,2-Difluoro-2-phenylethanol_3

Figure 3: Proposed photocatalytic synthesis of this compound.

Causality Behind Experimental Choices:

This proposed route is based on the well-documented ability of photoredox catalysts to facilitate single-electron transfer processes, which can activate substrates towards fluorination. The conversion of the ketone to a silyl enol ether increases its nucleophilicity, making it more susceptible to reaction with an electrophilic fluorine source like Selectfluor®. The use of visible light as the energy source represents a green and sustainable approach. The hydroxyl group would likely require protection (e.g., as a silyl ether) during the silyl enol ether formation and subsequent fluorination, followed by a deprotection step. This multi-step, one-pot or sequential process, while potentially longer, could offer advantages in terms of safety and functional group tolerance.

Proposed Experimental Protocol (Hypothetical):

  • Protection and Silyl Enol Ether Formation: To a solution of 2-hydroxy-1-phenylethanone (1.0 mmol) in an aprotic solvent, a suitable silylating agent (e.g., TMSCl, 2.2 eq) and a non-nucleophilic base (e.g., triethylamine, 2.5 eq) are added. The reaction is stirred until the formation of the bis-silylated intermediate is complete.

  • Photocatalytic Fluorination: To the crude silyl enol ether intermediate, a photocatalyst (e.g., [Ir(ppy)2(dtbbpy)]PF6, 1-2 mol%), and an electrophilic fluorine source (e.g., Selectfluor®, 1.5 eq) are added in a suitable solvent (e.g., acetonitrile). The reaction mixture is then irradiated with blue LEDs at room temperature until the reaction is complete.

  • Deprotection: The reaction is quenched, and a desilylating agent (e.g., TBAF or HCl in methanol) is added to remove the silyl protecting groups.

  • Workup and Purification: Standard aqueous workup and purification by column chromatography would yield the desired this compound.

Performance Comparison: A Head-to-Head Analysis

To provide a clear and objective comparison of these synthetic routes, the following table summarizes the key performance indicators for each method.

Parameter Route 1: DAST Route 2: Deoxo-Fluor® Proposed Route 3: Photocatalytic
Reagent Cost ModerateHighCatalyst is expensive, but used in small amounts. Bulk reagents are relatively inexpensive.
Safety Thermally unstable, potential for explosive decomposition.Thermally more stable and safer than DAST.Generally safer, avoids highly energetic reagents. Uses visible light.
Yield ~70% (reported)Comparable to DASTPotentially moderate to high, but requires optimization.
Scalability Limited by safety concerns.More scalable than DAST due to improved safety.Potentially highly scalable, amenable to flow chemistry.
Environmental Impact Generates stoichiometric amounts of sulfur-based byproducts.Similar to DAST.Greener approach using light as a reagent.
Procedural Simplicity Relatively straightforward single step from the ketone.Similar to DAST.Multi-step (protection, fluorination, deprotection), more complex.

Conclusion and Future Outlook

The synthesis of this compound is a pivotal step in the development of novel fluorinated pharmaceuticals. The established methods using DAST and Deoxo-Fluor® from 2-hydroxy-1-phenylethanone remain reliable and effective, with Deoxo-Fluor® offering a significant safety advantage. These methods are well-suited for laboratory-scale synthesis where procedural simplicity is a key consideration.

Looking forward, the development of catalytic methods, such as the proposed photocatalytic route, holds immense promise for the future of fluorination chemistry. While requiring further research and optimization for this specific substrate, these modern approaches offer the potential for enhanced safety, scalability, and sustainability. As the demand for complex fluorinated molecules continues to grow, the adoption of such innovative synthetic strategies will be crucial for accelerating drug discovery and development.

References

  • Moreira, A. M.; et al. A convenient synthesis of 2,2-difluoro-2-arylethanols. Journal of Fluorine Chemistry2009 , 130 (4), 414-418. [Link]

  • Lal, G. S.; Pez, G. P.; Pesaresi, R. J. Bis(2-methoxyethyl)aminosulfur trifluoride: a new deoxofluorinating agent with enhanced thermal stability. Journal of Organic Chemistry1999 , 64 (25), 7048-7054. [Link]

  • Ni, C.; et al. Photoredox-Catalyzed Gem-Difluorination of Styrenes. Organic Letters2016 , 18 (15), 3754–3757. [Link]

  • O'Hagan, D. Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews2008 , 37 (2), 308-319. [Link]

  • Purser, S.; et al. Fluorine in medicinal chemistry. Chemical Society Reviews2008 , 37 (2), 320-330. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 2,2-Difluoro-2-phenylethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the introduction of novel chemical entities is a daily occurrence. Among these, fluorinated organic compounds have gained prominence for their unique physicochemical properties that can enhance metabolic stability and binding affinity. However, these same properties necessitate a thorough understanding of their safe handling and disposal. This guide provides essential, immediate safety and logistical information for the proper management of 2,2-Difluoro-2-phenylethanol in a laboratory setting, ensuring both personal safety and environmental compliance.

Understanding the Hazard Profile

This compound is a fluorinated alcohol whose hazard profile, while not exhaustively studied, can be inferred from its functional groups and data on analogous compounds. The presence of fluorine atoms can significantly alter the reactivity and biological interactions compared to its non-fluorinated parent compound, 2-phenylethanol.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Harmful if swallowed

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation

These classifications mandate a cautious approach to handling, with a primary focus on preventing direct contact and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling this compound. The following table outlines the minimum required PPE, with recommendations for escalating protection based on the scale and nature of the work.

Level of Protection Eyes Hands Body Respiratory
Standard Laboratory Use (Small Quantities, <10g) Chemical splash gogglesNitrile or neoprene glovesStandard lab coatNot generally required if handled in a certified chemical fume hood
Moderate Scale (10g - 100g) or Potential for Aerosolization Chemical splash goggles and a face shieldDouble-gloving with nitrile or neoprene glovesChemical-resistant apron over a lab coatConsider a half-mask respirator with organic vapor cartridges
Large Scale (>100g) or High-Energy Operations Chemical splash goggles and a full-face shieldHeavy-duty chemical-resistant gloves (e.g., Viton® or Silver Shield®)Chemical-resistant suit or coverallsFull-face respirator with organic vapor cartridges or a supplied-air respirator

Causality Behind PPE Choices:

  • Eye Protection: The high potential for serious eye irritation necessitates the use of chemical splash goggles that form a seal around the eyes. A face shield provides an additional layer of protection against splashes, especially during transfers of larger volumes.

  • Hand Protection: Nitrile and neoprene gloves offer good resistance to a range of organic chemicals. Double-gloving is a prudent measure to protect against undetected pinholes or rapid permeation. For prolonged or large-volume handling, more robust gloves are necessary.

  • Body Protection: A standard lab coat is sufficient for minor splashes of small quantities. For larger amounts, a chemical-resistant apron or suit is essential to prevent skin contact and contamination of personal clothing.

  • Respiratory Protection: Handling this compound in a properly functioning chemical fume hood is the primary engineering control to prevent inhalation of vapors. If work must be done outside of a fume hood or if there is a risk of aerosol generation, respiratory protection is required.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring reproducible, safe science.

1. Preparation and Pre-Handling:

  • Information Review: Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound and any other reagents being used.
  • Work Area Setup: Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.
  • Spill Kit Accessibility: Confirm that a spill kit appropriate for organic chemicals is accessible and that you are familiar with its use.

2. Handling and Use:

  • Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical.
  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood. Use a disposable weighing boat or tare a sealed container to minimize contamination.
  • Reaction Setup: When setting up reactions, ensure all glassware is properly clamped and that joints are securely sealed. If heating, use a controlled heating mantle and monitor the reaction closely.
  • Post-Reaction Workup: Quenching, extraction, and purification steps should all be performed in the fume hood. Be mindful of potential pressure buildup during quenching.

3. Decontamination and Cleaning:

  • Equipment Decontamination: Decontaminate all glassware and equipment that came into contact with this compound. A thorough rinse with an appropriate organic solvent (e.g., ethanol or acetone), followed by washing with soap and water, is generally effective.
  • Work Surface Cleaning: Wipe down the work surface in the fume hood with a suitable solvent and then with a cleaning solution.

Disposal Plan: Managing Halogenated Organic Waste

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it must be disposed of as hazardous waste.

1. Waste Segregation:

  • Dedicated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container. The container should be clearly marked as "Halogenated Organic Waste".[1]
  • Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[1] Also, do not combine acids and bases in the same container.[1]

2. Container Management:

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name of the contents (including "this compound"), and the approximate concentration.
  • Closure: Keep the waste container securely closed at all times, except when adding waste.

3. Disposal Procedure:

  • Follow Institutional Guidelines: Adhere to your institution's specific procedures for hazardous waste disposal. This typically involves arranging for a pickup by the Environmental Health and Safety (EHS) department.
  • Empty Containers: "Empty" containers that held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected as halogenated organic waste.

Rationale for Segregation:

Halogenated organic compounds require specific disposal methods, often involving high-temperature incineration, to ensure their complete destruction and prevent the formation of toxic byproducts.[1] Mixing them with non-halogenated waste streams contaminates a larger volume of waste and necessitates more stringent (and expensive) disposal procedures for the entire mixture.

Emergency Procedures

Spills:

  • Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your supervisor and EHS.

  • Control Vapors: If safe to do so, increase ventilation in the area (e.g., ensure the fume hood is operating at maximum capacity).

  • Containment: For small spills within a fume hood, use an absorbent material (e.g., vermiculite or a commercial spill pillow) to contain the liquid.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualizing PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Level start Start: Handling this compound scale Scale of Operation? start->scale aerosol Potential for Aerosolization? scale->aerosol >10g level1 Standard PPE: - Splash Goggles - Nitrile/Neoprene Gloves - Lab Coat scale->level1 <10g level2 Moderate PPE: - Goggles & Face Shield - Double Gloves - Chemical Apron - Consider Respirator aerosol->level2 Low level3 High-Level PPE: - Goggles & Full-Face Shield - Heavy-Duty Gloves - Chemical Suit - Respirator Required aerosol->level3 High

Caption: PPE selection workflow for this compound.

By integrating these safety protocols and operational plans into your daily laboratory workflow, you can confidently handle this compound, ensuring the integrity of your research and the safety of yourself and your colleagues.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Phenylethanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • ACS Publications. (2026). Effect of Fluorinated Alcohols on the Reactivity and Selectivity of the Oxoiron(V) Intermediates in C(sp3)–H Oxidations. Inorganic Chemistry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • ACS Publications. (2022). Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. The Journal of Organic Chemistry. Retrieved from [Link]

  • C&EN. (2024). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube. Retrieved from [Link]

  • ARKAT USA, Inc. (n.d.). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc. Retrieved from [Link]

  • State of Maine. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Retrieved from [Link]

  • Bucknell University. (n.d.). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Difluoro-2-phenylethanol
Reactant of Route 2
2,2-Difluoro-2-phenylethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.